molecular formula C25H20FN3O4S B6550907 methyl 3-[(4-{[(4-fluorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040634-22-7

methyl 3-[(4-{[(4-fluorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6550907
CAS No.: 1040634-22-7
M. Wt: 477.5 g/mol
InChI Key: NUMLGAXNABPPJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a phenyl group, and a tetrahydroquinazoline group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The carbamoyl group, for example, would introduce polarity and the potential for hydrogen bonding . The phenyl group would contribute to the compound’s aromaticity, and the tetrahydroquinazoline group would introduce additional ring structures .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the carbamoyl group could potentially undergo hydrolysis, and the phenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbamoyl group could make the compound soluble in polar solvents .

Properties

IUPAC Name

methyl 3-[[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S/c1-33-24(32)18-8-11-20-21(12-18)28-25(34)29(23(20)31)14-16-2-6-17(7-3-16)22(30)27-13-15-4-9-19(26)10-5-15/h2-12H,13-14H2,1H3,(H,27,30)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMLGAXNABPPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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